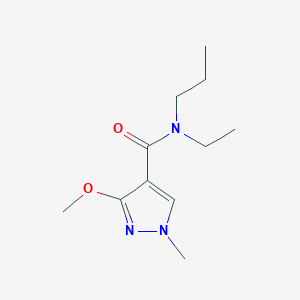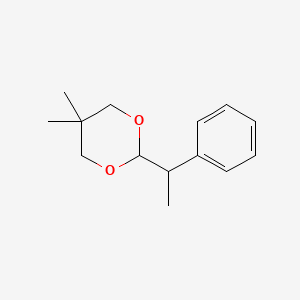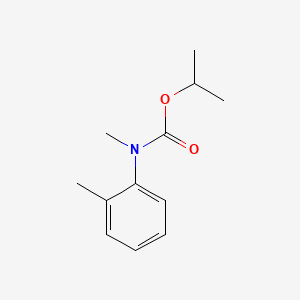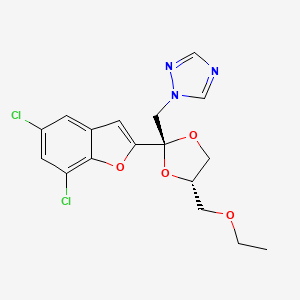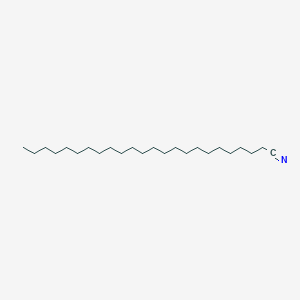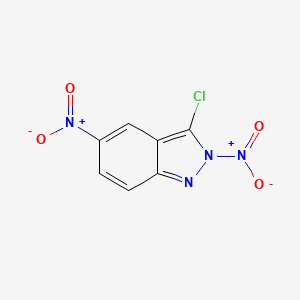
3-Chloro-2,5-dinitroindazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-2,5-dinitroindazole is a chemical compound belonging to the class of nitroindazoles. Nitroindazoles are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science. The compound’s structure consists of an indazole ring substituted with chlorine and nitro groups, which imparts unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2,5-dinitroindazole typically involves the nitration of 3-chloroindazole. One common method includes the use of a mixture of fuming nitric acid and concentrated sulfuric acid at low temperatures (0°C) to achieve nitration . The reaction proceeds as follows:
Starting Material: 3-Chloroindazole
Reagents: Fuming nitric acid, concentrated sulfuric acid
Conditions: 0°C
Product: this compound
Industrial Production Methods
Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Safety measures are crucial due to the use of strong acids and the exothermic nature of the nitration reaction.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-2,5-dinitroindazole undergoes various chemical reactions, including:
Substitution Reactions: The nitro groups can be substituted with other functional groups under specific conditions.
Reduction Reactions: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation to form different oxidation states.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in aprotic solvents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4).
Major Products Formed
Substitution: Formation of derivatives with different functional groups.
Reduction: Formation of 3-chloro-2,5-diaminoindazole.
Oxidation: Formation of higher oxidation state compounds.
Scientific Research Applications
3-Chloro-2,5-dinitroindazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other materials.
Mechanism of Action
The mechanism of action of 3-Chloro-2,5-dinitroindazole involves its interaction with biological molecules. The nitro groups can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to the inhibition of specific enzymes or disruption of cellular processes, contributing to its biological activity .
Comparison with Similar Compounds
Similar Compounds
3-Chloro-2,5-dihydroxybenzyl alcohol: A benzene derivative with similar substitution patterns.
3-Chloro-2,5-diaminoindazole: A reduced form of 3-Chloro-2,5-dinitroindazole.
Indole Derivatives: Compounds with an indole ring structure and various substitutions.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chlorine and nitro groups on the indazole ring makes it a versatile compound for various applications.
Properties
CAS No. |
68159-06-8 |
|---|---|
Molecular Formula |
C7H3ClN4O4 |
Molecular Weight |
242.57 g/mol |
IUPAC Name |
3-chloro-2,5-dinitroindazole |
InChI |
InChI=1S/C7H3ClN4O4/c8-7-5-3-4(11(13)14)1-2-6(5)9-10(7)12(15)16/h1-3H |
InChI Key |
TZUUMLAKXRSPRV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NN(C(=C2C=C1[N+](=O)[O-])Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



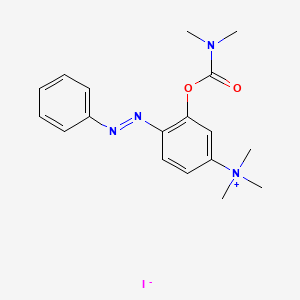
![1-Acetyl-6-methoxy-3-methyl-3,6-diazabicyclo[3.1.0]hexan-2-one](/img/structure/B13783164.png)
![2,3,3a,4,5,6-Hexahydrocyclopenta[b]pyrrole-2-carboxylic acid;hydrochloride](/img/structure/B13783182.png)
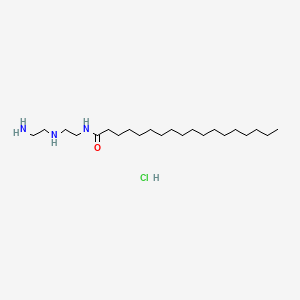
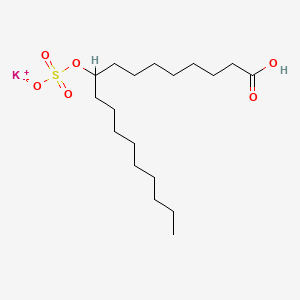
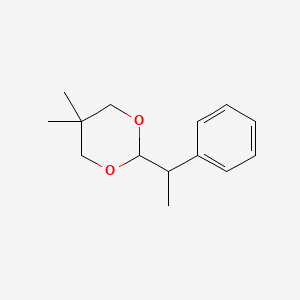
![2-(5,7-Dimethoxyimidazo[1,2-c]pyrimidin-2-yl)benzaldehyde](/img/structure/B13783203.png)
![methyl (13S,15S,16S,18R)-13-[(1R,9R,10S,11R,12R)-11-acetyloxy-12-ethyl-8-formyl-10-hydroxy-5-methoxy-10-methoxycarbonyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraen-4-yl]-18-ethyl-17-oxa-1,11-diazapentacyclo[13.4.1.04,12.05,10.016,18]icosa-4(12),5,7,9-tetraene-13-carboxylate](/img/structure/B13783209.png)
